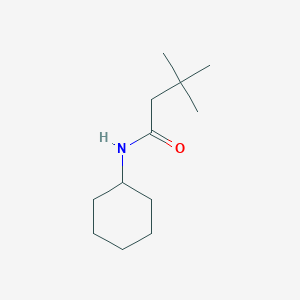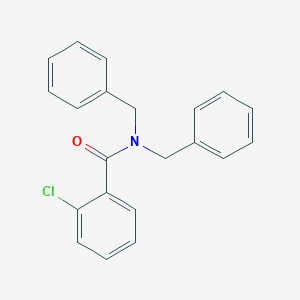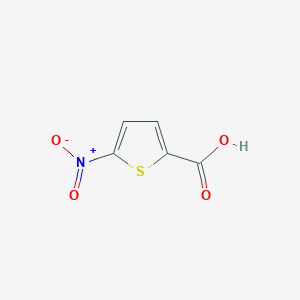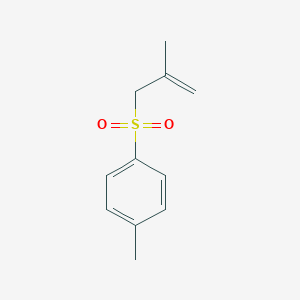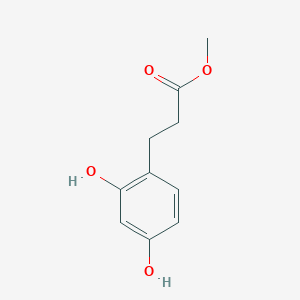
3-(2,4-二羟基苯基)丙酸甲酯
描述
. It has gained significant attention due to its potential therapeutic and environmental applications.
科学研究应用
Methyl 3-(2,4-dihydroxyphenyl)propionate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: It is used in the formulation of cosmetics and as a natural preservative in food products
作用机制
Target of Action
It has been suggested that it exhibits antioxidant activity and has inhibitory effects on tyrosinase .
Mode of Action
Its antioxidant activity suggests that it may interact with reactive oxygen species (ros) to neutralize them, thereby protecting cells from oxidative damage . Its inhibitory effects on tyrosinase suggest that it may bind to this enzyme, preventing it from catalyzing the oxidation of phenols .
Biochemical Pathways
Its inhibitory effects on tyrosinase suggest that it may impact melanin synthesis .
Result of Action
Its antioxidant activity suggests that it may protect cells from oxidative damage . Its inhibitory effects on tyrosinase could potentially lead to a decrease in melanin production .
生化分析
Cellular Effects
The effects of Methyl 3-(2,4-dihydroxyphenyl)propionate on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a lightening effect on ultraviolet B (UVB)-induced hyperpigmentation .
Metabolic Pathways
Methyl 3-(2,4-dihydroxyphenyl)propionate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may also affect metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-(2,4-dihydroxyphenyl)propionate can be synthesized through the esterification of 3-(2,4-dihydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of methyl 3-(2,4-dihydroxyphenyl)propanoate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions: Methyl 3-(2,4-dihydroxyphenyl)propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenylpropanoates.
相似化合物的比较
Methyl 3-(3,4-dihydroxyphenyl)propanoate: Similar structure but different hydroxyl group positions.
Methyl 3-(4-hydroxyphenyl)propanoate: Lacks one hydroxyl group compared to methyl 3-(2,4-dihydroxyphenyl)propanoate.
Ethyl cinnamate: A structurally related phenylpropanoid with different ester and substitution patterns.
Uniqueness: Methyl 3-(2,4-dihydroxyphenyl)propionate is unique due to its specific hydroxyl group positions, which contribute to its distinct chemical reactivity and biological activity. Its dual hydroxyl groups enhance its antioxidant and anti-inflammatory properties compared to similar compounds .
属性
IUPAC Name |
methyl 3-(2,4-dihydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6,11-12H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDUPZONPGNRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477778 | |
| Record name | Methyl 3-(2,4-dihydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17422-90-1 | |
| Record name | Methyl 3-(2,4-dihydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


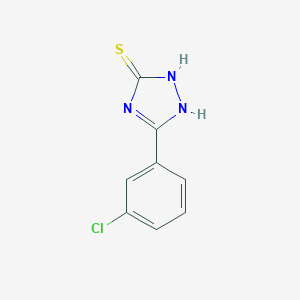
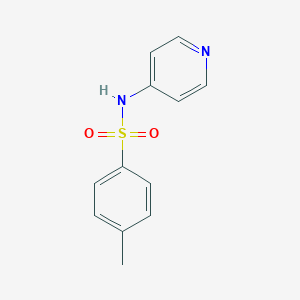
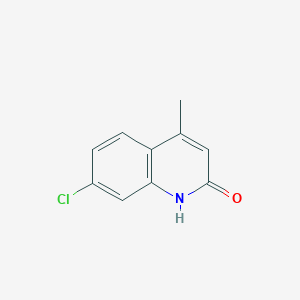
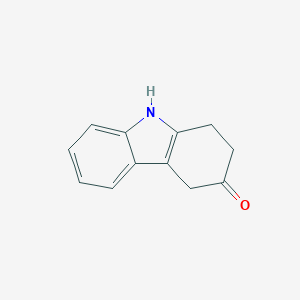
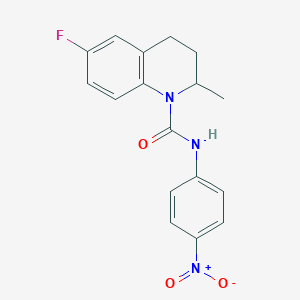
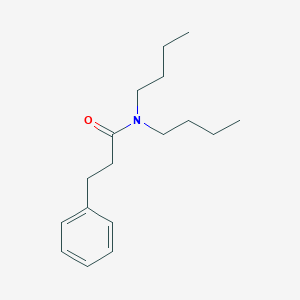
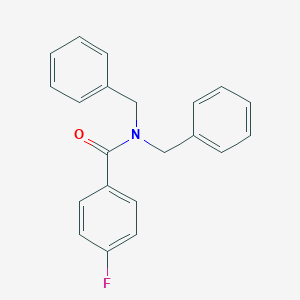
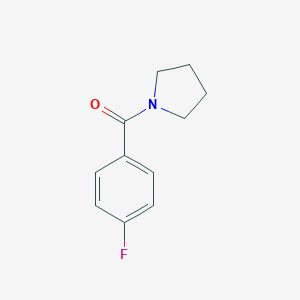
![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)
![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)
